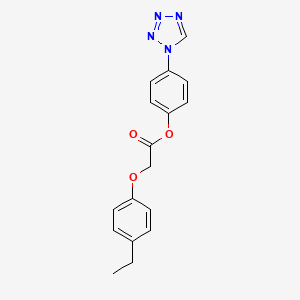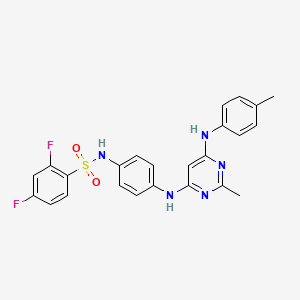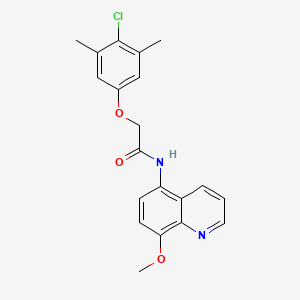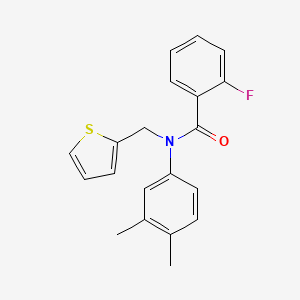![molecular formula C17H16ClF3N2O3S2 B14983094 N-[4-chloro-3-(trifluoromethyl)phenyl]-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide](/img/structure/B14983094.png)
N-[4-chloro-3-(trifluoromethyl)phenyl]-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-Chloro-3-(trifluoromethyl)phenyl]-1-(thiophene-2-sulfonyl)piperidine-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with a thiophene-2-sulfonyl group and a carboxamide group, along with a phenyl ring that is further substituted with chloro and trifluoromethyl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-Chloro-3-(trifluoromethyl)phenyl]-1-(thiophene-2-sulfonyl)piperidine-3-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods while ensuring the reaction conditions are optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to meet the stringent requirements of industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
N-[4-Chloro-3-(trifluoromethyl)phenyl]-1-(thiophene-2-sulfonyl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
N-[4-Chloro-3-(trifluoromethyl)phenyl]-1-(thiophene-2-sulfonyl)piperidine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic effects, particularly in pain management and inflammation.
Wirkmechanismus
The mechanism of action of N-[4-Chloro-3-(trifluoromethyl)phenyl]-1-(thiophene-2-sulfonyl)piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act on opioid receptors to exert analgesic effects or inhibit specific enzymes involved in inflammatory pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-methacrylamide: This compound shares the trifluoromethyl and phenyl groups but differs in the presence of a cyano group and methacrylamide moiety.
N-[4-Chloro-3-(trifluoromethyl)phenyl]thiourea: This compound has a similar phenyl ring substitution but features a thiourea group instead of the piperidine and carboxamide groups.
Uniqueness
N-[4-Chloro-3-(trifluoromethyl)phenyl]-1-(thiophene-2-sulfonyl)piperidine-3-carboxamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the thiophene-2-sulfonyl group and the piperidine ring distinguishes it from other similar compounds, potentially leading to unique interactions with biological targets and different reactivity in chemical reactions.
Eigenschaften
Molekularformel |
C17H16ClF3N2O3S2 |
|---|---|
Molekulargewicht |
452.9 g/mol |
IUPAC-Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-1-thiophen-2-ylsulfonylpiperidine-3-carboxamide |
InChI |
InChI=1S/C17H16ClF3N2O3S2/c18-14-6-5-12(9-13(14)17(19,20)21)22-16(24)11-3-1-7-23(10-11)28(25,26)15-4-2-8-27-15/h2,4-6,8-9,11H,1,3,7,10H2,(H,22,24) |
InChI-Schlüssel |
SHVQEXRYPDJAJO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=CS2)C(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-bromo-N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B14983016.png)
![7-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B14983023.png)
![N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]thiophene-2-carboxamide](/img/structure/B14983040.png)

![N-benzyl-1-[(4-chlorobenzyl)sulfonyl]-N-methylpiperidine-4-carboxamide](/img/structure/B14983055.png)
![2-(4-chlorophenoxy)-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]acetamide](/img/structure/B14983067.png)
![Ethyl 2-[(1-benzoxepin-4-ylcarbonyl)amino]-4-(4-fluorophenyl)thiophene-3-carboxylate](/img/structure/B14983085.png)
![N-(2,5-dimethoxyphenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B14983092.png)

![{4-[7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}(thiophen-2-yl)methanone](/img/structure/B14983103.png)
![2-(4-methoxyphenyl)-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B14983115.png)

![4-[(1-Benzoxepin-4-ylcarbonyl)amino]phenyl thiocyanate](/img/structure/B14983123.png)
